

Molecular weight and formula of 3-Chloropropionitrile

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Compound of Interest

Compound Name: 3-Chloropropionitrile

Cat. No.: B165592

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In-Depth Technical Guide to 3-Chloropropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloropropionitrile** (β -chloropropionitrile), a key chemical intermediate in various synthetic processes, particularly within the pharmaceutical and polymer industries. This document outlines its chemical and physical properties, details common experimental protocols, and discusses its significant applications.

Core Chemical and Physical Properties

3-Chloropropionitrile is a colorless liquid organic compound.^{[1][2][3][4][5]} It is recognized for its role as a versatile precursor, notably in the synthesis of the drug famotidine.^{[1][6]}

Molecular Formula: C_3H_4ClN ^{[1][7]}

Molecular Weight: 89.52 g/mol ^{[1][3][7][8]}

The key quantitative data for **3-Chloropropionitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	542-76-7	[1][3][7][9]
Appearance	Colorless liquid	[1][2][3][4][5]
Density	1.144 - 1.1573 g/cm ³ at 20-25 °C	[1][2][5][8]
Melting Point	-51 °C to -50 °C	[1][2][4][5][8]
Boiling Point	174 - 176 °C	[1][2][4][5][8]
Flash Point	75.6 °C - 79 °C	[2][8]
Refractive Index	~1.4341 - 1.438 at 20-25 °C	[3][4][5]
Solubility	Soluble in water (45 g/L at 25 °C); Miscible with ethanol, ether, acetone, benzene, and carbon tetrachloride.	[2][10][11]

Experimental Protocols

Detailed methodologies for key experiments involving **3-Chloropropionitrile** are crucial for reproducible research. Below are protocols for its synthesis.

Protocol 1: Synthesis of 3-Chloropropionitrile from Acrylonitrile

This method describes the hydrochlorination of acrylonitrile.[1][6]

Methodology:

- Dry hydrogen chloride gas is passed into acrylonitrile under cooled conditions.
- The reaction is exothermic, and the absorption of hydrogen chloride is rapid.
- Ventilation with hydrogen chloride is continued until the reaction mixture reaches the theoretical weight gain corresponding to the formation of **3-Chloropropionitrile**. [2]

- The crude product is then purified by distillation. The fraction boiling at 68-71 °C under a reduced pressure of 2.13 kPa is collected.[\[2\]](#)
- The collected fraction is washed with a 10% sodium carbonate solution to neutralize any remaining acid.[\[2\]](#)
- The organic layer is dried using anhydrous sodium sulfate.[\[2\]](#)
- A final distillation is performed, collecting the fraction at 70-71 °C (2.13 kPa) to yield the pure product with a reported yield of around 80%.[\[2\]](#)

Protocol 2: Synthesis of 3-Mercaptopropionitrile via 2-Cyanoethylthiuronium hydrochloride

3-Chloropropionitrile serves as a key alkylating agent in the synthesis of 3-mercaptopropionitrile, a process involving the formation of a thiuronium salt intermediate.[\[1\]](#)
[\[12\]](#)

Methodology:

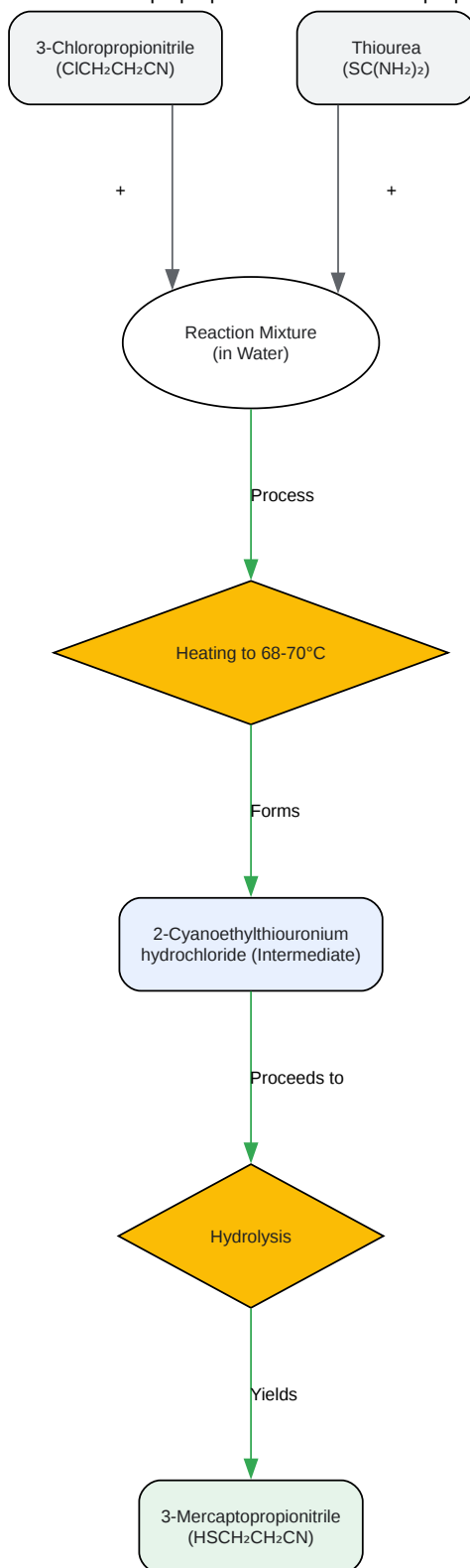
- Formation of 2-Cyanoethylthiuronium hydrochloride:
 - To a 5-liter flask, add 380 mL of water, 575 g (7.53 mol) of thiourea, and 500 g (5.58 mol) of **3-chloropropionitrile**.[\[12\]](#)
 - Equip the flask for mechanical stirring, heating, and reflux.
 - Slowly heat the reaction mixture to 68°C over 30 minutes under a nitrogen atmosphere and maintain this temperature for 1 hour.[\[12\]](#) Caution: The reaction is exothermic and can accelerate rapidly if heated too quickly or above 70°C.[\[12\]](#)
 - After the initial self-perpetuating reaction phase (about 30 minutes), the heating mantle should be removed.[\[12\]](#)
- Hydrolysis to 3-Mercaptopropionitrile:

- The resulting thiouronium salt is then hydrolyzed to yield 3-mercaptopropionitrile. (Note: The linked search result focuses on the preparation of the intermediate salt).[\[12\]](#)

Logical Workflow and Pathway Visualizations

Diagrams are essential for illustrating complex chemical pathways and experimental workflows.

Synthesis of 3-Mercaptopropionitrile from 3-Chloropropionitrile

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Caption: Reaction pathway for the synthesis of 3-Mercaptopropionitrile.

Applications in Drug Development and Research

3-Chloropropionitrile is a significant building block in organic synthesis.[10]

- **Pharmaceutical Synthesis:** Its most prominent commercial use is as a precursor in the manufacture of Famotidine, an H₂-receptor antagonist used to treat stomach ulcers.[1][6]
- **Chemical Intermediate:** It is an effective alkylating agent, reacting with nucleophiles like imidazoles and thiourea to introduce the cyanoethyl group.[1] This reactivity makes it a valuable intermediate for creating a variety of more complex molecules.[10]
- **Polymer Synthesis:** The compound is also utilized in the synthesis of polymers.[2][4][11]

Safety and Handling

3-Chloropropionitrile is classified as a toxic and hazardous substance.[1][7]

- **Toxicity:** It is fatal if swallowed and toxic if absorbed through the skin or inhaled.[9] High exposure can lead to severe health effects, including headache, dizziness, convulsions, and death.[13]
- **Handling:** Use should be restricted to a chemical fume hood with adequate ventilation.[14] [15] Appropriate personal protective equipment (PPE), including gloves and protective clothing, is mandatory to prevent skin exposure.[14]
- **Storage:** It should be stored in a cool, well-ventilated, locked area away from ignition sources.[2][13][14] It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[2][13]
- **Disposal:** Due to its hazardous nature, it must be disposed of as hazardous waste according to local and federal environmental regulations.[13]

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